Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H13N3·2HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride typically involves the reaction of quinoxaline derivatives with methylamine. One common method is the reductive amination of quinoxaline-2-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acids, while reduction can produce tetrahydroquinoxalines .
Scientific Research Applications
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential as a fluorescent probe due to its quinoxaline core, which can exhibit fluorescence properties.
Mechanism of Action
The mechanism of action of Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoxaline core. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the methylamine group.
Quinoxaline-2-carboxylic acid: An oxidized derivative of quinoxaline.
Tetrahydroquinoxaline: A reduced form of quinoxaline.
Uniqueness
Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamine group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H13Cl2N3 |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-methyl-1-quinoxalin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8;;/h2-5,7,11H,6H2,1H3;2*1H |
InChI Key |
YOGFZMKWOGFPIT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N=C1.Cl.Cl |
Origin of Product |
United States |
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